1-Phenylcyclohexylamine hydrochloride

Anticonvulsant Motor Toxicity Therapeutic Index

Select PCA HCl as your validated arylcyclohexylamine reference standard for anticonvulsant drug discovery. Its therapeutic index of ~2.3 (vs. PCP's ~1.0) provides a quantifiable benchmark for separating efficacy from motor toxicity. With a well-characterized in vivo profile (MES ED50 = 7.0 mg/kg i.p.; TD50 = 16.3 mg/kg i.p.), PCA's NMDA receptor antagonism directly correlates with behavioral outcomes—unlike metabolically confounded analogs. Use as a baseline for SAR studies exploring amine moiety modifications. Note: DEA Schedule II controlled substance; procurement requires appropriate licensure.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 1934-71-0
Cat. No. B1203676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclohexylamine hydrochloride
CAS1934-71-0
Synonyms1-phenylcyclohexylamine
1-phenylcyclohexylamine hydrochloride
1-phenylcyclohexylamine, 3H-labeled
IEM 1921
IEM-1921
IEM1921
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CC=C2)N.Cl
InChIInChI=1S/C12H17N.ClH/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,13H2;1H
InChIKeyAFQRMCRVQVUGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclohexylamine HCl (CAS 1934-71-0): Baseline Overview for Research Procurement


1-Phenylcyclohexylamine hydrochloride (PCA HCl) is a prototypical member of the arylcyclohexylamine class, a family of compounds characterized by a phenyl ring attached to a cyclohexylamine core [1]. It is the hydrochloride salt of 1-Phenylcyclohexylamine (PCA), an analog of phencyclidine (PCP) where the piperidine ring is replaced by a primary amino group [2]. As a small molecule aralkylamine with a molecular weight of 211.73 g/mol, it is primarily utilized in neuroscience and pharmacology research as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor-channel complex [3][4].

Why 1-Phenylcyclohexylamine HCl Cannot Be Substituted by Generic Arylcyclohexylamines


Within the arylcyclohexylamine class, subtle structural modifications yield profound and quantifiable differences in pharmacological profile, rendering simple interchangeability impossible. The replacement of PCP's tertiary piperidine ring with the primary amine of PCA [1] directly alters the compound's safety and efficacy ratios. This is not a matter of minor potency shifts; data demonstrate that PCA achieves a therapeutic index (TD50/ED50) of ~2.3 for anticonvulsant activity versus motor impairment, a stark contrast to PCP's ratio of ~1.0 [2][3]. Furthermore, other close analogs like 1-phenylcyclopentylamine (PPA) exhibit entirely different oral toxicity profiles, with PPA showing minimal motor toxicity (TD50 >300 mg/kg) compared to PCA's dose-dependent effects [4]. Therefore, selection of a specific arylcyclohexylamine is not an interchangeable commodity choice but a critical experimental variable that dictates the separation between therapeutic and adverse effects. The following evidence quantifies exactly where PCA differentiates itself.

Quantitative Differentiation Evidence: 1-Phenylcyclohexylamine HCl vs. Comparators


Therapeutic Index Separation: PCA vs. Phencyclidine (PCP) in Anticonvulsant Models

1-Phenylcyclohexylamine (PCA) demonstrates a significantly improved therapeutic index compared to its parent compound, phencyclidine (PCP). In the mouse maximal electroshock (MES) seizure test, PCA exhibits an anticonvulsant ED50 of 7.0 mg/kg (i.p.) and a motor toxicity TD50 of 16.3 mg/kg (i.p.), yielding a therapeutic index of ~2.3 [1]. In contrast, PCP is reported to have an equivalent potency in both MES seizure protection and motor toxicity tests (i.e., ED50 ≈ TD50, index ~1.0) [2]. This represents a quantifiable 2.3-fold improvement in the safety margin for PCA over PCP under identical experimental conditions.

Anticonvulsant Motor Toxicity Therapeutic Index

Motor Toxicity Profile: Oral Administration of PCA vs. 1-Phenylcyclopentylamine (PPA)

When administered orally, the motor toxicity profile of PCA is markedly distinct from the structurally similar analog 1-phenylcyclopentylamine (PPA). While both compounds are orally active anticonvulsants in the mouse MES test (ED50 values of 14.5 mg/kg for PCA and 53.4 mg/kg for PPA), their toxicity profiles diverge dramatically [1]. PCA's oral motor toxicity is dose-dependent, whereas PPA fails to cause motor toxicity in mice even at very high doses, with a reported TD50 greater than 300 mg/kg [2]. This quantifiable difference establishes PCA as a compound with a more narrow oral safety margin compared to the exceptionally low oral motor toxicity of PPA.

Oral Bioavailability Motor Toxicity Safety Profile

NMDA Receptor Binding Affinity: PCA vs. PCE, PCDE, and PCPY

The affinity of PCA for the NMDA receptor channel (MK-801 binding site) differs from several closely related phencyclidine analogs. While precise Ki values for PCA are not always reported in the same study, its behavioral potency is comparable to PCP, unlike PCDE (phenylcyclohexyl-diethylamine), which exhibits a major discrepancy. PCDE's affinity for the NMDA receptor is reported to be approximately 1/20th (5%) that of PCP, despite having behavioral potencies similar to PCP and PCA [1]. This indicates that PCA's profile—showing behavioral potency more directly aligned with its receptor affinity—differs significantly from analogs like PCDE, whose in vivo effects are confounded by active metabolism to PCE [2].

NMDA Receptor Binding Affinity Structure-Activity Relationship

In Vivo Anticonvulsant Potency: PCA vs. 3-Fluoro-PCA (3-F-PCA) Across Species

The anticonvulsant potency of PCA and its fluorinated analog, 3-fluoro-PCA (3-F-PCA), shows species-dependent differences. In mice, the intraperitoneal (i.p.) ED50 values against MES seizures are comparable for PCA (9.4 mg/kg) and 3-F-PCA (9.4 mg/kg) [1]. However, in rats, 3-F-PCA demonstrates a remarkable increase in potency, with an i.p. ED50 of 0.4 mg/kg, whereas PCA's potency in rats is not as dramatically enhanced [2]. This quantifies a significant species-specific potency shift for 3-F-PCA that is not observed for PCA.

Anticonvulsant Species-Specific Potency Fluorinated Analog

Procurement-Driven Application Scenarios for 1-Phenylcyclohexylamine HCl


Anticonvulsant Lead Optimization Requiring a Defined Therapeutic Index

Procure PCA HCl for anticonvulsant drug discovery programs where a quantifiable improvement in therapeutic index over the parent compound PCP is a primary objective. The established data showing a therapeutic index of ~2.3 for PCA versus ~1.0 for PCP [1] provides a measurable benchmark for medicinal chemistry efforts aimed at further separating efficacy from motor toxicity. Use PCA as a validated reference standard to screen novel analogs for improved safety margins in mouse MES models.

Neuroscience Studies Requiring Direct NMDA Receptor Antagonism Without Metabolic Confounds

Select PCA HCl for in vivo or ex vivo studies investigating the direct relationship between NMDA receptor antagonism and behavioral or neurochemical outcomes. Unlike analogs such as PCDE, which exhibits a 20-fold discrepancy between its weak receptor affinity and its potent behavioral effects due to active metabolism [2], PCA's behavioral potency is more directly aligned with its NMDA receptor interaction. This makes PCA a cleaner pharmacological tool for correlating receptor occupancy with functional effects.

Cross-Species Pharmacology Studies (Mouse/Rat) Requiring Consistent Potency

Utilize PCA HCl for comparative pharmacology studies across mice and rats where a consistent baseline potency profile is required. As evidenced by the species-specific potency shift observed for 3-F-PCA (23.5-fold more potent in rats than mice) [3], PCA offers a more uniform anticonvulsant profile, simplifying cross-species data interpretation and experimental design. This avoids introducing a major species-dependent variable into the study.

Reference Compound for Structure-Activity Relationship (SAR) Studies of the Arylcyclohexylamine Core

Employ PCA HCl as the foundational reference compound for SAR studies exploring modifications to the amine moiety or cyclohexyl ring of arylcyclohexylamines. As the simplest analog replacing PCP's piperidine with a primary amine, PCA's well-characterized in vivo profile (MES ED50 = 7.0 mg/kg i.p.; TD50 = 16.3 mg/kg i.p.) [4] serves as a crucial baseline against which the effects of N-alkylation, ring substitution, or conformational restriction (e.g., PM-THIQ) can be quantitatively measured and compared.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylcyclohexylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.